molecular formula C15H15FN4OS B12242324 6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole

6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole

Cat. No.: B12242324
M. Wt: 318.4 g/mol
InChI Key: HNTXWUQGMPFUJD-UHFFFAOYSA-N
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Description

6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a fluoro group, a piperidine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: This step involves the formation of a piperidine derivative, which can be synthesized from piperidine and appropriate alkylating agents.

    Incorporation of the Thiadiazole Moiety: The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazide and carboxylic acids.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole and piperidine rings, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or act as an agonist/antagonist at receptor sites, thereby influencing cellular pathways.

Comparison with Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Lacks the thiadiazole moiety but shares the benzoxazole and piperidine structures.

    3-(1,2,4-Thiadiazol-5-yl)-1,2-benzoxazole: Contains the thiadiazole and benzoxazole rings but lacks the piperidine ring.

Uniqueness: 6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole is unique due to the combination of its structural components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15FN4OS

Molecular Weight

318.4 g/mol

IUPAC Name

6-fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C15H15FN4OS/c1-9-17-15(22-19-9)20-6-4-10(5-7-20)14-12-3-2-11(16)8-13(12)21-18-14/h2-3,8,10H,4-7H2,1H3

InChI Key

HNTXWUQGMPFUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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